molecular formula C4H9NO B073532 1-(Methoxymethyl)aziridine CAS No. 1497-83-2

1-(Methoxymethyl)aziridine

Cat. No.: B073532
CAS No.: 1497-83-2
M. Wt: 87.12 g/mol
InChI Key: VOTTWAIHZXGNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)aziridine ( 1497-83-2) is a chemical compound of significant interest in fundamental organic chemistry and stereoelectronic effect research. With the molecular formula C 4 H 9 NO, this compound features a unique structure combining a strained, three-membered aziridine ring with a methoxymethyl sidechain. Its primary research value lies in its role as a model system for studying stereoelectronic interactions and the anomeric effect. Experimental and theoretical studies, including gas electron diffraction (GED) and quantum-chemical calculations, have proven that its equilibrium conformers are stabilized by the interplay of two key anomeric effects: n(N) → σ (C–O) and n(O) → σ (C–N) . The incorporation of a nitrogen atom into the three-membered ring results in reduced inversion barriers and distinctive conformational behaviors, making it a valuable probe for investigating the structural and energetic consequences of stereoelectronic forces . This compound is offered exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle all materials in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1497-83-2

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

1-(methoxymethyl)aziridine

InChI

InChI=1S/C4H9NO/c1-6-4-5-2-3-5/h2-4H2,1H3

InChI Key

VOTTWAIHZXGNCG-UHFFFAOYSA-N

SMILES

COCN1CC1

Canonical SMILES

COCN1CC1

Other CAS No.

1497-83-2

Synonyms

1-(Methoxymethyl)aziridine

Origin of Product

United States

Synthetic Methodologies for 1 Methoxymethyl Aziridine and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to 1-(methoxymethyl)aziridine and related compounds. These typically involve the reaction of readily available precursors or the functionalization of pre-existing aziridine (B145994) rings.

Precursor-Based Synthesis: Aziridine Reactivity with Formaldehyde (B43269) and Methanol

The formation of this compound can be achieved through the reaction of aziridine with formaldehyde and methanol. This method relies on the nucleophilic character of the aziridine nitrogen, which attacks the electrophilic carbonyl carbon of formaldehyde. The resulting hydroxymethyl intermediate is then etherified by methanol.

Formaldehyde itself is a crucial platform chemical, and its synthesis often involves the partial oxidation of methanol. mdpi.comrsc.org The efficiency of this process is dependent on catalysts such as mixed oxide iron molybdate. mdpi.com

Alkoxide-Mediated Routes: From 1-Alkyl-2-(bromomethyl)aziridines

An alternative direct approach involves the use of 1-alkyl-2-(bromomethyl)aziridines as substrates. researchgate.net In this method, the bromo group is displaced by an alkoxide, such as methoxide, in a nucleophilic substitution reaction to yield the corresponding 2-(alkoxymethyl)aziridine. researchgate.net This transformation is valuable for creating a variety of 2-[(heteroatom)methyl]aziridines. researchgate.net

This reaction proceeds via a direct attack on the halogenated carbon, which is significant for asymmetric synthesis as it allows for the retention of chirality from the starting material. researchgate.net The treatment of 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxides in alcohol provides 2-(alkoxymethyl)aziridines. researchgate.net

Table 1: Synthesis of 2-(Alkoxymethyl)aziridines

Entry R (Alkyl Group on Aziridine) R' (Alkoxy Group) Product Yield (%)
1 Neopentyl Methyl 2-(Methoxymethyl)-1-neopentylaziridine 85
2 Neopentyl Ethyl 2-(Ethoxymethyl)-1-neopentylaziridine 88
3 Neopentyl Isopropyl 2-(Isopropoxymethyl)-1-neopentylaziridine 96
4 Neopentyl tert-Butyl 2-(tert-Butoxymethyl)-1-neopentylaziridine 72
5 Cyclohexyl Methyl 1-Cyclohexyl-2-(methoxymethyl)aziridine 82
6 Cyclohexyl Ethyl 1-Cyclohexyl-2-(ethoxymethyl)aziridine 85
7 Cyclohexyl Isopropyl 1-Cyclohexyl-2-(isopropoxymethyl)aziridine 90
8 Cyclohexyl tert-Butyl 1-Cyclohexyl-2-(tert-butoxymethyl)aziridine 75

Enantioselective and Stereocontrolled Synthesis

Achieving specific stereoisomers of this compound and its analogues is crucial for applications in pharmaceuticals and materials science. news-medical.netuochb.cz Enantioselective and stereocontrolled synthetic methods are employed to this end.

Chiral Pool Strategies: Utilizing Enantiopure Precursors (e.g., (R)-Epichlorohydrin)

The chiral pool strategy leverages naturally occurring enantiopure compounds as starting materials. rsc.orgrsc.org (R)-Epichlorohydrin is a versatile chiral building block used in the synthesis of various chiral molecules. researchgate.net Its regioselective ring-opening allows for the introduction of a chiral carbon center, which can be elaborated to form chiral aziridines. researchgate.net Chiral aziridines are valuable intermediates in asymmetric synthesis due to their propensity for regio- and stereoselective ring-opening reactions. scispace.comlongdom.org

Asymmetric Induction in Aziridination Processes

Asymmetric induction involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. This is a powerful strategy for creating chiral aziridines from achiral starting materials.

The addition of nitrenes to olefins is a widely used method for aziridine synthesis. chem-station.comnih.gov Nitrenes, which are reactive nitrogen intermediates, can be generated from various precursors. The stereospecificity of this reaction is a key feature, allowing for the synthesis of specific aziridine stereoisomers. chem-station.comnih.govnih.gov

Recent advancements have focused on developing milder and more versatile methods for nitrene generation and transfer. chem-station.comnih.govnih.gov For instance, the use of O-(2,4-dinitrophenyl)hydroxylamine (DPH) with rhodium catalysis enables the direct stereospecific conversion of diverse olefins to N-H aziridines. chem-station.comnih.gov Photocatalytic methods for generating nitrenes under mild conditions are also being explored to avoid the need for harsh oxidants or precious metals. uochb.cznih.gov Asymmetric aziridination of cinnamate (B1238496) esters using chiral bis(oxazoline)-copper complexes is another effective strategy. nih.gov

Table 2: Nitrene-Based Aziridination of Olefins

Olefin Nitrene Precursor Catalyst/Conditions Product Notes
Cyclohexene O-(2,4-dinitrophenyl)hydroxylamine (DPH) Rhodium catalysis Cyclic N-H aziridine No allylic C-H amination detected. nih.gov
Geraniol O-(2,4-dinitrophenyl)hydroxylamine (DPH) Rhodium catalysis N-H aziridinated regioselectively Favors the double bond at the Δ6,7-position. nih.gov
p-Coumarate TBS ether N-(p-nitrophenylsulfonyl)iminophenyliodinane (PhINNs) Cu(OTf)2 / (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] Chiral aziridine High diastereoselectivity. nih.gov
Various Alkenes Azoxy-triazenes Visible-light irradiation Phthalimido-protected aziridines Metal- and oxidant-free method. nih.gov
Nitrene-Based Aziridination of Olefins
Transition Metal-Catalyzed Aziridination

Transition metal-catalyzed reactions represent a powerful tool for the formation of aziridines from alkenes. Catalysts based on rhodium, copper, and other transition metals are commonly employed to facilitate the transfer of a nitrene group to a carbon-carbon double bond. These reactions often utilize N-substituted precursors such as O-(sulfonyl)hydroxylamines or iminoiodinanes as the source of the nitrogen atom. nih.govd-nb.info

For instance, rhodium(II) catalysts have been shown to be highly efficient in the direct aziridination of unactivated olefins with O-(sulfonyl)hydroxylamines, proceeding with high stereospecificity. nih.gov Similarly, copper-based catalytic systems are widely used for the aziridination of olefins.

Despite the broad utility of these methods for the synthesis of N-protected aziridines (e.g., N-sulfonyl, N-acyl), a specific application of transition metal-catalyzed aziridination for the direct synthesis of this compound from an alkene and a suitable N-(methoxymethyl) nitrogen source is not extensively documented in the reviewed scientific literature. The development of such a method would require a suitable N-(methoxymethyl)nitrene precursor that is compatible with the chosen transition metal catalyst.

Photoinduced Aziridination via Nitrogen Atom Transfer

Recent advancements in synthetic methodology have led to the development of metal-free, photoinduced aziridination reactions. One such approach involves the use of readily accessible azoxy-triazenes as nitrogen atom sources under visible light excitation. nih.govnih.govacs.org This method proceeds via the generation of a free singlet nitrene, which then undergoes a [2+1] cycloaddition with an alkene to form the aziridine ring. nih.govacs.org A key advantage of this approach is the avoidance of external oxidants and precious transition metals. nih.govnih.govacs.org

The versatility of this transformation has been demonstrated for a range of activated and unactivated alkenes. nih.govacs.org However, the existing literature on this methodology does not specifically report the synthesis of this compound. The application of this method to the target compound would necessitate the design and synthesis of an appropriate azoxy-triazene precursor bearing a methoxymethyl group.

Carbene Transfer to Imines

The reaction of carbenes or carbenoids with imines provides a direct route to the aziridine ring system. This transformation is conceptually analogous to the epoxidation of aldehydes and ketones. Various methods for generating carbenes are known, including the decomposition of diazo compounds, often catalyzed by transition metals, or from other precursors like tosylhydrazones.

An efficient, non-diazo approach involves the in situ generation of donor/donor carbene intermediates from the cyclization of enynones, which then react with imines to afford polysubstituted aziridines. While this method has a broad substrate scope for various imines, specific examples utilizing N-(methoxymethyl)imines to produce this compound derivatives are not explicitly detailed in the surveyed literature. The feasibility of this reaction would depend on the stability and reactivity of the required N-(methoxymethyl)imine under the reaction conditions.

Hydroxy-Directed Aziridination

The presence of a hydroxyl group in an alkene substrate can be exploited to direct the aziridination reaction, often leading to high levels of diastereoselectivity. A notable example is the hydroxy-directed aziridination of acyclic allylic alcohols to produce N-tosyl 1,3-amino alcohols via an α-hydroxy aziridine intermediate. nih.gov This method provides a route to stereochemically defined amino alcohols.

The current literature on hydroxy-directed aziridination primarily focuses on the synthesis of N-sulfonylated aziridines. There is a lack of specific reports on the application of this methodology for the synthesis of this compound. Adapting this method would likely require the use of a nitrogen source that can introduce the N-(methoxymethyl) group and an investigation into the directing effect of the hydroxyl group in such a system.

Mitsunobu Reaction in Aziridine Ring Formation

The intramolecular Mitsunobu reaction is a well-established and reliable method for the synthesis of aziridines from β-amino alcohols. researchgate.netnih.gov This reaction involves the activation of the hydroxyl group of the β-amino alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This activation facilitates an intramolecular Sₙ2 reaction by the amine, leading to the formation of the aziridine ring with inversion of stereochemistry at the carbon bearing the hydroxyl group. organic-chemistry.org

This methodology is highly applicable to the synthesis of this compound. The required precursor, 2-((methoxymethyl)amino)ethanol, can be readily prepared. The subsequent intramolecular cyclization under Mitsunobu conditions would be expected to proceed efficiently to yield the target compound.

While no specific literature report for the synthesis of this compound via the Mitsunobu reaction was identified, the general applicability of this reaction for aziridine formation is well-documented. A representative procedure would involve treating a solution of 2-((methoxymethyl)amino)ethanol and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF) with DEAD or DIAD at a reduced temperature, followed by stirring at room temperature.

Below is a representative data table for the intramolecular Mitsunobu cyclization of a β-amino alcohol to form an aziridine, illustrating typical reaction conditions and yields.

Entryβ-Amino AlcoholReagentsSolventTemp (°C)Time (h)Yield (%)
1(1S,2S)-2-amino-1,2-diphenylethanolPPh₃, DEADTHF0 to rt1278
2(1R,2R)-2-(benzylamino)-1-phenylethanolPPh₃, DIADToluene0 to rt2485
3(R)-2-amino-3-phenylpropan-1-olPPh₃, DEADCH₂Cl₂0 to rt1692

This table presents representative data for intramolecular Mitsunobu reactions to form aziridines and is for illustrative purposes, as specific data for the synthesis of this compound was not found.

Palladium-Catalyzed C(sp³)–H Activation for Aziridine Synthesis

A modern approach to the synthesis of strained nitrogen heterocycles, including aziridines, involves the palladium-catalyzed activation of unactivated C(sp³)–H bonds. rsc.orgnih.govnih.gov This methodology typically utilizes a directing group to position the palladium catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. rsc.org

In the context of aziridine synthesis, this strategy has been successfully applied to the C–H amination of aliphatic amines. For example, hindered aliphatic amines can undergo a palladium-catalyzed C(sp³)–H activation to form aziridines. nih.gov This transformation can proceed through a 4-membered ring cyclopalladation pathway. nih.gov

The application of this methodology to the synthesis of this compound is plausible. A suitable substrate, such as an N-alkyl-N-(methoxymethyl)amine with a C–H bond positioned for cyclization, could potentially undergo this transformation. However, specific examples and detailed studies on the palladium-catalyzed C(sp³)–H activation for the synthesis of this compound are not currently available in the chemical literature. Further research would be required to determine the feasibility and efficiency of this approach for the target compound.

Advanced Reaction Mechanisms and Reactivity of 1 Methoxymethyl Aziridine Derivatives

Nucleophilic Ring-Opening Reactions of Aziridines

General Principles of Strain Release and Bond Cleavage

Aziridines are three-membered heterocyclic compounds containing one nitrogen and two carbon atoms. nih.govmdpi.com Similar to cyclopropanes and epoxides, the aziridine (B145994) ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. nih.govmdpi.com This inherent strain makes the C-N bonds of the ring weak and susceptible to cleavage. researchgate.net Nucleophilic attack on one of the ring carbons leads to the opening of the ring, a process driven by the release of this strain energy. mdpi.comresearchgate.net This fundamental principle underpins the broad utility of aziridines as synthetic intermediates for creating more complex nitrogen-containing molecules. researchgate.net

The reactivity of the aziridine ring is highly dependent on the substituent attached to the nitrogen atom. mdpi.com Aziridines are generally classified as "activated" or "non-activated". Activated aziridines bear electron-withdrawing groups (e.g., tosyl, acyl) on the nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring highly reactive toward a wide range of nucleophiles. mdpi.commdpi.com In contrast, "non-activated" aziridines, such as 1-(methoxymethyl)aziridine, have electron-donating or neutral groups (e.g., alkyl, benzyl) on the nitrogen. These aziridines are comparatively stable and less reactive, often requiring activation by an electrophile to facilitate ring-opening. mdpi.commdpi.com

Aziridinium (B1262131) Ion Formation and its Role in Ring-Opening

A key strategy for promoting the ring-opening of non-activated aziridines is the formation of a highly reactive intermediate known as the aziridinium ion. mdpi.commdpi.com This is achieved by the reaction of the lone pair of electrons on the aziridine nitrogen with an electrophile. mdpi.com The resulting quaternary ammonium salt possesses a positive charge, which significantly increases the strain and electrophilicity of the three-membered ring, making it highly susceptible to nucleophilic attack. mdpi.comnih.gov The stability of the aziridinium ion is crucial; it must be stable enough to persist until an external nucleophile can react, rather than immediately reacting with the counter-anion of the electrophile used for its formation. mdpi.comnih.gov

Non-activated aziridines can be activated by a variety of electrophiles, including protons (Brønsted acids), Lewis acids, and alkylating or acylating agents. mdpi.commdpi.com Lewis acids coordinate to the nitrogen atom, withdrawing electron density and making the ring carbons more electrophilic. Similarly, protonation of the nitrogen atom forms an aziridinium ion that readily undergoes ring-opening. This acid-catalyzed pathway is a common method for reacting non-activated aziridines with heteroatom nucleophiles. frontiersin.org The choice of electrophile and reaction conditions can influence the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. frontiersin.orgnih.gov

A specific and synthetically valuable method for activation is the "N-methylative aziridinium ring opening". nih.gov In this reaction, a potent methylating agent, such as methyl trifluoromethanesulfonate (MeOTf), is used to transfer a methyl group to the nitrogen atom of a non-activated aziridine. nih.govnih.gov This process generates a stable N-methylaziridinium ion because the triflate counter-anion is exceptionally non-nucleophilic and does not readily open the ring itself. nih.govsemanticscholar.org The stable aziridinium ion can then be intercepted by a range of external nucleophiles, including acetates, azides, and nitriles, to afford N-methylated amine products in a regio- and stereoselective manner. nih.govresearchgate.net This method has proven effective in the synthesis of various biologically important molecules. nih.gov

Regioselectivity in Ring-Opening

When the carbon atoms of the aziridine ring are differently substituted, the incoming nucleophile can attack either carbon, leading to two potential regioisomeric products. The outcome of this competition, known as regioselectivity, is governed by a combination of steric hindrance, electronic effects of the substituents, and the nature of the nucleophile and reaction conditions. researchgate.netnih.gov

For activated aziridines under neutral or basic conditions, the reaction typically follows an SN2-like mechanism. The nucleophile attacks the less sterically hindered carbon atom. osaka-u.ac.jp In contrast, under acidic conditions where an aziridinium ion is formed, the reaction mechanism can have more SN1 character. The positive charge on the aziridinium ion is better stabilized on the more substituted carbon, leading to a weaker C-N bond at that position. Consequently, the nucleophile preferentially attacks the more substituted carbon. acs.org

The nature of the substituent on the aziridine ring carbons plays a critical role in directing the regioselectivity of the ring-opening reaction. nih.govresearchgate.net

Alkyl Substituents: In reactions of aziridines with simple alkyl substituents, the nucleophilic attack generally occurs at the less substituted carbon. nih.govosaka-u.ac.jp This is a classic example of sterically controlled SN2-type reactivity. osaka-u.ac.jp

Vinyl and Acyl Substituents: When a vinyl or acyl (e.g., carbonyl, ester) group is attached to one of the ring carbons, the regioselectivity often favors attack at that carbon. mdpi.comnih.gov These electron-withdrawing groups can stabilize the partial negative charge that develops in the transition state and also weaken the adjacent C-N bond. mdpi.com For example, the ring-opening of aziridines bearing a vinyl or carbonyl group often results in the nucleophile adding to the carbon bearing that substituent. mdpi.comnih.gov

Allylic and Benzylic Substituents: The presence of an allylic or benzylic substituent dramatically influences the regioselectivity by stabilizing the development of a positive charge on the adjacent carbon atom. This stabilization promotes an SN1-like mechanism, where the C-N bond at the allylic or benzylic position is weakened or even cleaved prior to the nucleophilic attack. As a result, nucleophiles preferentially attack the more substituted allylic or benzylic carbon. researchgate.netacs.org

The following table summarizes the general regiochemical outcomes for the nucleophilic ring-opening of substituted aziridinium ions.

Substituent (R) on Aziridine CarbonPredominant Site of Nucleophilic AttackControlling Factors
AlkylLess substituted carbonSteric hindrance (SN2-like)
VinylMore substituted carbon (at the vinyl group)Electronic stabilization, C-N bond weakening
Acyl (e.g., -COOR)More substituted carbon (at the acyl group)Electronic stabilization, C-N bond weakening
Allylic / BenzylicMore substituted carbon (allylic/benzylic position)Carbocationic character stabilization (SN1-like)
Influence of Nucleophiles (Heteroatom-centered, Carbon-centered)

The nature of the nucleophile is a critical determinant of the regiochemical outcome of the ring-opening of this compound derivatives. Both heteroatom-centered and carbon-centered nucleophiles have been extensively studied in these reactions.

Heteroatom-centered Nucleophiles: These nucleophiles, such as alcohols, amines, and thiols, are commonly used to open the aziridine ring, leading to the formation of valuable β-functionalized amines. The regioselectivity of the attack is influenced by both steric and electronic factors. In general, for activated aziridines, nucleophilic attack is favored at the more hindered aziridine ring carbon atom when using nucleophiles like azide, halide, or cyanide. Conversely, with alcohol nucleophiles, the attack is often favored at the less hindered carbon. For instance, the ring-opening of aziridine-2-carboxylates with fluoride nucleophiles shows high regioselectivity dictated primarily by electronic effects due to the carboxylic ester substituent. Similarly, thiophenol has been shown to open the aziridine ring in a fully regioselective manner, with the attack occurring at the less substituted carbon atom.

Carbon-centered Nucleophiles: A wide array of carbon-centered nucleophiles, including organometallic reagents and enolates, have been employed in the ring-opening of aziridines to form new carbon-carbon bonds. The regioselectivity in these reactions is also substrate-dependent. For terminal aziridines, the ring-opening typically follows an S(_N)2 mechanism, with substitution favored at the less sterically hindered carbon. However, factors such as the presence of activating groups on the aziridine nitrogen or substituents on the ring can alter this preference.

The following table summarizes the influence of different nucleophiles on the regioselectivity of aziridine ring-opening reactions.

Nucleophile TypeExample NucleophileGeneral RegioselectivityInfluencing Factors
Heteroatom-centered Alcohols, ThiolsAttack at the less sterically hindered carbon.Steric hindrance, electronic effects of substituents.
Azides, HalidesAttack at the more hindered carbon in activated aziridines.Electronic effects of activating groups.
AminesCan be solvent-controlled for C2/C3 selectivity.Solvent, temperature.
Carbon-centered OrganocupratesTypically attack at the less hindered carbon.Steric hindrance.
Grignard ReagentsCan exhibit variable regioselectivity.Presence of catalysts, substrate structure.
EnolatesGenerally follows S(_N)2 pathway at the less hindered site.Steric and electronic factors of both reactants.
Solvent Effects on Regiochemical Pathways

The choice of solvent can play a crucial role in directing the regioselectivity of the ring-opening of this compound and its derivatives. Solvents can influence the reaction pathway by stabilizing charged intermediates or by participating in the reaction mechanism through hydrogen bonding.

For example, in the ring-opening of aziridines with amines and carbon disulfide, the regioselectivity can be controlled by the solvent. Control experiments and DFT calculations have shown that hydrogen bonding between the solvent and the aziridine can modulate the orbital distributions, thereby directing the reaction to attack either the C2 or C3 position.

In the case of nucleophilic ring-opening of activated aziridine-2-carboxylates with fluoride, dimethyl sulfoxide (DMSO) was found to be a superior solvent compared to dimethylformamide (DMF), leading to higher yields. This suggests that the solvent's ability to solvate the nucleophile and stabilize the transition state is critical for the reaction's efficiency.

The table below illustrates how solvent choice can impact the outcome of aziridine ring-opening reactions.

SolventPolarityHydrogen Bonding CapabilityObserved Effect on Regioselectivity
Dichloromethane (CH(_2)Cl(_2))Polar aproticWeakOften used as a non-interfering solvent.
Tetrahydrofuran (B95107) (THF)Polar aproticWeakCan influence stereoselectivity in certain reactions.
Acetonitrile (CH(_3)CN)Polar aproticWeakCan be the optimal medium for certain alkylative ring-opening reactions.
Dimethyl Sulfoxide (DMSO)Polar aproticWeakCan enhance reaction yields compared to other polar aprotic solvents.
Methanol (CH(_3)OH)Polar proticStrongCan act as both solvent and nucleophile, often leading to attack at the less hindered site.
Lewis Acid Catalysis in Regioselective Ring Opening

Lewis acids are frequently employed to activate the aziridine ring towards nucleophilic attack, thereby enhancing the reaction rate and influencing the regioselectivity. The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the ring strain and making the ring carbons more electrophilic.

The choice of Lewis acid can significantly impact the regiochemical outcome. For instance, in the ring-opening of 2,3-aziridyl alcohols with azole nucleophiles, BF(_3)•OEt(_2) was found to be the optimal catalyst for most substrate combinations, leading to C3-selective opening. Computational studies have suggested that this regioselectivity is stabilized by an unconventional OH•••FB hydrogen-bonding interaction in the transition state.

The regioselectivity of Lewis acid-catalyzed ring-opening reactions is a subject of extensive research, as it is highly dependent on the specific combination of the aziridine substrate, the nucleophile, and the Lewis acid catalyst. In some cases, the presence of a Lewis acid can lead to a shift in the reaction mechanism from a pure S(_N)2 pathway to one with more S(_N)1 character, particularly if a stabilized carbocation intermediate can be formed.

The following table provides examples of Lewis acids used in aziridine ring-opening and their effect on regioselectivity.

Lewis AcidTypical SubstrateEffect on RegioselectivityProposed Mechanism
BF(_3)•OEt(_2)2,3-Aziridyl alcoholsC3-selective opening with azole nucleophiles.Stabilization of the transition state via hydrogen bonding.
Cu(OTf)(_2)Cinnamate-derived aziridinesCan catalyze non-diastereoselective, S(_N)1-type ring opening.Formation of a carbocation-like intermediate.
Ti(Oi-Pr)(_4)Various activated aziridinesPromotes attack at the less hindered carbon.Coordination to the nitrogen atom, enhancing electrophilicity.
Yb(OTf)(_3)N-tosyl aziridinesEffective catalyst for ring-opening with various nucleophiles.Strong Lewis acidity activates the aziridine ring.

Stereoselectivity and Diastereoselectivity in Ring-Opening

The stereochemical outcome of aziridine ring-opening reactions is a crucial aspect, as it allows for the synthesis of stereochemically defined products, which are of great importance in medicinal chemistry and natural product synthesis.

Retention vs. Inversion of Configuration

The ring-opening of chiral aziridines can proceed with either retention or inversion of the stereochemical configuration at the carbon atom undergoing nucleophilic attack. This outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This is the hallmark of a classic S(_N)2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the nitrogen atom of the aziridine ring). This pathway is generally favored for sterically unhindered aziridines and strong nucleophiles. For example, the ring-opening of oxazolidinone-fused aziridines with methanol proceeds with inversion of configuration under both acidic and basic conditions. Similarly, the reaction of alkyl-substituted aziridines can furnish products with inversion of configuration via a quasi-S(_N)2 concerted pathway.

Retention of Configuration: While less common, retention of configuration can be observed under certain conditions. This may occur through a double inversion mechanism or via a pathway that does not involve a direct backside attack. In some cases, the stereochemical outcome can be substrate-dependent. For instance, certain phenyl-substituted aziridines might lead to racemized products due to a quasi-S(_N)1 pathway involving a stabilized carbocation intermediate. More surprisingly, some substrates have been observed to yield products with almost perfect retention of stereoconfiguration.

The stereochemical outcome is a complex interplay of the substrate structure, the nucleophile, the solvent, and the catalyst.

Access to Enantiopure Products

The stereoselective ring-opening of aziridines provides a powerful tool for the synthesis of enantiopure compounds. Starting from enantiomerically pure aziridines, it is possible to generate a wide range of chiral building blocks.

Asymmetric aziridination of alkenes, followed by diastereoselective ring-opening, is a common strategy for producing enantiopure phenylalanine derivatives and other important amino acids. For example, the synthesis of (2R,3R)-β-methoxytyrosine, a component of several anti-HIV natural products, was achieved with high enantio- and diastereoselectivity through this approach.

The development of organocatalytic asymmetric ring-opening reactions of N-protected aziridines has further expanded the toolkit for accessing enantiopure products. For instance, using chiral phase-transfer catalysts, optically active aminoethyl functionalized compounds can be obtained with up to 99% enantiomeric excess (ee).

Specific Catalytic Ring-Opening Transformations

A variety of catalytic systems have been developed to achieve highly regioselective and stereoselective ring-opening of aziridines. Transition metal catalysts, in particular, have shown great promise in this area.

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the ring-opening of aziridines with various carbon nucleophiles. These methods allow for the precise control of regioselectivity and stereochemistry, enabling the synthesis of medicinally important compounds like enantioenriched β-phenethylamines and β-amino acids from readily available enantiopure aziridine substrates. The regioselectivity of these reactions can often be switched by simply changing the ligand on the palladium catalyst.

Copper-catalyzed systems have also been employed for the cross-coupling of aziridines with various nucleophiles, offering a cost-effective and efficient alternative. Furthermore, silver-catalyzed reactions have been used for the synthesis of N,O-heterocycles through the dual activation of propargylic alcohols and aziridines.

The development of robust catalytic ring-opening processes that allow for the accurate prediction of regioselectivity and stereochemistry remains a highly desirable goal in synthetic organic chemistry.

Rearrangement Reactions of Aziridine-Containing Intermediates

Aziridines and their precursors can undergo various rearrangement reactions, often driven by the release of ring strain, to form new cyclic or acyclic structures.

β-amino alcohols are common precursors for the synthesis of aziridines and can also be formed from the ring-opening of aziridines. Under certain conditions, β-amino alcohols can rearrange via an aziridinium ion intermediate. This process typically involves the activation of the hydroxyl group to transform it into a good leaving group (e.g., by reaction with trifluoroacetic anhydride). Intramolecular nucleophilic attack by the adjacent nitrogen atom then leads to the formation of a transient, highly reactive three-membered aziridinium ion. This intermediate can then be attacked by a nucleophile at either of the two ring carbons, leading to the formation of a rearranged product. The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by the substituents on the ring and the nature of the nucleophile.

Aziridinol intermediates, or more specifically 2-aziridinemethanols, can undergo rearrangements analogous to the Payne rearrangement observed in epoxy alcohols. This "aza-Payne rearrangement" involves an equilibrium between an N-activated 2-aziridinemethanol and the corresponding 2,3-epoxy amine under basic conditions. The reaction proceeds through deprotonation of the hydroxyl group, followed by intramolecular ring-opening of the aziridine to form an epoxide, with inversion of configuration at the carbon center. This equilibration can be synthetically useful, as trapping one of the isomers can drive the reaction to completion, providing access to valuable epoxy amine or amino alcohol products.

While less common than nucleophilic ring-openings, aziridine-containing intermediates can potentially undergo sigmatropic rearrangements. Aza-ylides, which can be generated from aziridines, are known to undergo-sigmatropic rearrangements. For instance, an aziridinium ylide, formed by the reaction of an aziridine with a carbene, could theoretically undergo a-hydrogen shift, although this is not a widely reported pathway for simple N-alkyl aziridines. More commonly, azomethine ylides, formed from the thermal or photochemical ring-opening of certain activated aziridines, participate in-dipolar cycloaddition reactions. The potential for hydrogen shift reactions in derivatives of this compound would likely depend on the specific substitution pattern and the generation of a suitable reactive intermediate.

Cycloaddition Reactions of Aziridines

Cycloaddition reactions involving aziridines are powerful synthetic tools for the construction of various nitrogen-containing heterocyclic compounds. The strained three-membered ring of aziridine can be opened to form reactive intermediates, such as azomethine ylides, which then participate in cycloaddition reactions with different dipolarophiles. This section focuses on two major types of cycloaddition reactions involving this compound derivatives: [3+2] and [2+2] cycloadditions.

[3+2] Cycloadditions

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. nih.gov In the context of aziridines, the reaction proceeds through the formation of an azomethine ylide intermediate. This ylide is a 1,3-dipole that can react with a variety of dipolarophiles, such as alkenes and alkynes, to yield substituted pyrrolidines and other related structures. nih.govuchicago.edu

The generation of the azomethine ylide from the aziridine ring can be initiated either thermally or photochemically. The process involves the cleavage of the carbon-carbon bond of the aziridine ring. The substitution pattern on the aziridine ring dictates which C-C bond is broken and the stereochemistry of the resulting ylide.

Recent advancements have focused on developing photocatalytic methods for [3+2] cycloadditions of aziridines under visible light. nih.govrsc.org These methods offer milder reaction conditions and are considered more environmentally friendly. organic-chemistry.org For instance, an organic photocatalyst can facilitate the reaction between various aziridines and dipolarophiles, leading to a wide range of structurally diverse products with high yields and diastereoselectivity. nih.govrsc.org The mechanism involves the generation of the reactive ylide through consecutive electron-transfer processes. nih.gov

A study demonstrated a visible-light-induced [3+2] cycloaddition of aziridines with activated alkynes using a ruthenium catalyst. organic-chemistry.org This reaction, conducted under blue LED light, efficiently produces polysubstituted dihydropyrrolidines. organic-chemistry.org The process is noted for its scalability and adherence to green chemistry principles. organic-chemistry.org

The versatility of this reaction is showcased by its compatibility with a broad range of substrates. Various structurally diverse aziridines can serve as masked ylides, reacting with different types of dipolarophiles to produce a variety of five-membered cyclic products. nih.govrsc.org

Table 1: Examples of Photocatalytic [3+2] Cycloaddition of Aziridines

Aziridine Derivative Dipolarophile Catalyst/Conditions Product Yield (%) Diastereomeric Ratio (d.r.)
N-Tosyl-2-phenylaziridine Dimethyl acetylenedicarboxylate Ru(bpy)₃(BF₄)₂ / Blue LED Polysubstituted dihydropyrrolidine up to 96 High regioselectivity

[2+2] Cycloadditions (for Azetidine Formation)

The formation of azetidines, four-membered nitrogen-containing heterocycles, from aziridine derivatives can be achieved through [2+2] cycloaddition reactions. researchgate.net This transformation is a key method for accessing these valuable structures, which are of great interest in medicinal chemistry due to their favorable pharmacokinetic properties. researchgate.netchemrxiv.org

One of the most direct methods for synthesizing azetidines is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene. researchgate.net While this reaction is atom-economical, it can be limited by challenges related to the photoreactivity of imine precursors. researchgate.net Modern approaches often utilize visible-light photocatalysis to overcome these limitations, enabling the synthesis of functionalized azetidines under mild conditions. researchgate.netresearchgate.net

These visible-light-mediated methods typically involve a triplet energy transfer from a photocatalyst to an activated alkene or a cyclic oxime. researchgate.net This generates an excited state that can then react with an unactivated partner to form the azetidine ring. researchgate.net For example, the reaction of 2-isoxazoline carboxylates with a wide range of alkenes, activated by a visible-light photocatalyst, yields azetidine products that can be further modified synthetically. researchgate.net

Another significant [2+2] cycloaddition for the synthesis of β-lactams (2-azetidinones) is the Staudinger synthesis, which involves the reaction of a ketene with an imine. mdpi.com This reaction is technically a formal [2+2] cycloaddition that proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com This method is widely used to prepare a variety of monocyclic β-lactams, including those linked to other bioactive heterocyclic systems. mdpi.com

Table 2: Methods for Azetidine Synthesis via [2+2] Cycloaddition

Reaction Type Reactants Key Features
Aza Paternò-Büchi Imine + Alkene Atom-economical, can be promoted by visible light. researchgate.netresearchgate.net
Staudinger Synthesis Ketene + Imine Forms β-lactams (2-azetidinones), proceeds via a zwitterionic intermediate. mdpi.com

Carbonylation Reactions

Carbonylation of aziridines represents an efficient and highly selective method for the synthesis of β-lactams (azetidin-2-ones), which are crucial structural motifs in many antibiotics. researchgate.net This reaction involves the insertion of a carbon monoxide (CO) molecule into one of the carbon-nitrogen bonds of the aziridine ring, leading to a ring expansion. researchgate.net

This transformation is typically catalyzed by transition metal complexes, with rhodium, palladium, and cobalt being the most commonly employed metals. researchgate.netthieme-connect.de The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the carbonylation. researchgate.net

For instance, rhodium-catalyzed carbonylation of 2-arylaziridines has been shown to be regiospecific. researchgate.net On the other hand, cobalt-catalyzed carbonylations, often using octacarbonyldicobalt(0), are also effective for a wide range of aziridines. thieme-connect.de These reactions typically proceed with inversion of configuration at the site of CO insertion. thieme-connect.de The regioselectivity in the carbonylation of unsymmetrically substituted aziridines is primarily governed by steric factors, with CO insertion occurring at the less substituted C-N bond. thieme-connect.de

The mechanism of cobalt-catalyzed carbonylation is proposed to involve the nucleophilic attack of the tetracarbonylcobaltate(–I) anion at the less substituted C-N bond of the aziridine. thieme-connect.de This is followed by CO insertion into the resulting cobalt-carbon bond and subsequent reductive elimination to form the β-lactam ring. thieme-connect.de

Table 3: Overview of Transition Metal-Catalyzed Carbonylation of Aziridines

Catalyst System Substrate Scope Key Features Reference
Rhodium Complexes 2-Arylaziridines Regiospecific CO insertion. researchgate.net
Palladium Complexes Vinylaziridines Can lead to β- and δ-lactams depending on conditions. researchgate.net

Applications of 1 Methoxymethyl Aziridine in Complex Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

The strained aziridine (B145994) ring is an excellent electrophile, particularly when the nitrogen atom is substituted with an electron-withdrawing or activating group. nih.gov The methoxymethyl (MOM) group serves as such an activating group, facilitating regioselective ring-opening reactions with a variety of nucleophiles, which is a cornerstone for synthesizing larger, more complex heterocyclic systems. nih.gov

Pyrrolidines and Piperidines via Regioselective Ring Opening and Cyclization

The synthesis of pyrrolidines and piperidines from aziridine precursors is a powerful strategy that leverages intramolecular cyclization following a nucleophilic ring-opening event. The regioselectivity of the initial ring-opening is crucial and is influenced by electronic and steric factors of the aziridine substituents, as well as the nature of the nucleophile and reaction conditions. nih.govfrontiersin.orgscispace.com In the case of 1-(Methoxymethyl)aziridine derivatives, the MOM group enhances the ring's reactivity towards nucleophiles. nih.gov

The general strategy involves the reaction of a this compound bearing a tethered nucleophile or a precursor to one. The initial step is the intermolecular attack of an external nucleophile, which opens the aziridine ring to form a linear amino alcohol or amine derivative. This intermediate can then undergo intramolecular cyclization to form the desired five- or six-membered ring. researchgate.netresearchgate.netrsc.org

Alternatively, an intramolecular nucleophilic attack can be designed where the nucleophile is already part of a side chain attached to the aziridine ring. Lewis acid promotion can facilitate the formation of an aziridinium (B1262131) ion, which is then opened by the tethered π-nucleophile (like an alkene or an aromatic ring) to forge the new heterocyclic ring. researchgate.netmdpi.com The outcome, whether a pyrrolidine or piperidine, is determined by the length of the tether connecting the nucleophile to the aziridine.

Research has shown that the ring-opening can occur at either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring. frontiersin.orgresearchgate.net The choice of acid or catalyst can direct this regioselectivity, thereby controlling the structure of the final cyclic product. frontiersin.orgresearchgate.net For example, the reaction of a 2-substituted this compound with a nucleophile can lead to an intermediate that, upon cyclization, yields either a substituted pyrrolidine or piperidine. frontiersin.org

Starting MaterialNucleophile/ConditionsIntermediateProductRef.
2-Alkenyl-1-(MOM)-aziridineLewis Acid (e.g., BF₃·OEt₂)Acyclic amino alkeneSubstituted Pyrrolidine/Piperidine researchgate.net
2-(γ-Ketoalkyl)-1-(MOM)-aziridineH₂O / CF₃CO₂HRing-opened amino diolSubstituted Piperidine frontiersin.orgresearchgate.net
2-(γ-Hydroxyalkyl)-1-(MOM)-aziridineAcetic AcidRing-opened amino acetateSubstituted Pyrrolidine frontiersin.orgresearchgate.net

This table illustrates conceptual pathways for pyrrolidine and piperidine synthesis based on general aziridine reactivity.

Azetidines and Azetidinones

Azetidines, four-membered nitrogen heterocycles, are valuable structural motifs in medicinal chemistry. magtech.com.cn Their synthesis can be challenging due to ring strain. One effective method for their construction is the ring expansion of aziridines. magtech.com.cnresearchgate.net A common approach involves the reaction of a 1-arenesulfonylaziridine with dimethylsulfoxonium methylide. organic-chemistry.org This methodology can be conceptually extended to 1-(methoxymethyl)aziridines, where the MOM-activated ring reacts with a suitable one-carbon unit to expand to the four-membered azetidine ring. organic-chemistry.org

The synthesis of azetidin-2-ones, also known as β-lactams, is of immense importance due to their presence in penicillin and other antibiotics. derpharmachemica.comnih.gov While the Staudinger synthesis ([2+2] cycloaddition of a ketene and an imine) is the most famous method, routes from aziridines are also known. derpharmachemica.com One such pathway involves the carbonylation of aziridines. For instance, palladium-catalyzed carbonylation of vinylaziridines can produce α-methylene-β-lactams. researchgate.net Another method is the rearrangement of aziridine-2-carboxylic acids, which can be converted into β-lactams under specific conditions, representing a stereospecific three-membered to four-membered ring expansion. researchgate.net

Aziridine DerivativeReagentProduct TypeKey TransformationRef.
1-(MOM)-aziridineDimethylsulfoxonium methylideAzetidineRing expansion organic-chemistry.org
Vinyl-1-(MOM)-aziridineCO, Pd(0) catalystα-Methylene-azetidinoneCatalytic carbonylation researchgate.net
1-(MOM)-aziridine-2-carboxylateVilsmeier reagentAzetidinoneRing expansion researchgate.net

This table outlines synthetic strategies for azetidines and azetidinones starting from aziridine precursors.

Other Fused and Bridged Nitrogen Heterocycles

The reactivity of activated aziridines like this compound extends to the synthesis of more complex polycyclic systems. Fused heterocycles can be prepared through Domino Ring Opening Cyclization (DROC) reactions. nih.govmdpi.com In this process, an activated aziridine reacts with a nucleophile, such as an indole or benzofuran, which initiates a sequence of ring-opening followed by an intramolecular cyclization onto the nucleophilic partner, resulting in a fused polycyclic structure. nih.govmdpi.com

Furthermore, aziridines can act as precursors to azomethine ylides, which are potent 1,3-dipoles. These ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered nitrogen heterocycles, such as pyrrolidines, often with high stereoselectivity. researchgate.net When the dipolarophile is part of the same molecule, an intramolecular cycloaddition can lead to the formation of bridged bicyclic systems, providing rapid access to complex molecular scaffolds.

Synthesis of Biologically Active Scaffolds and Natural Product Precursors

The controlled, stereoselective ring-opening of chiral aziridines is a cornerstone of modern asymmetric synthesis, providing access to a wide array of enantiomerically enriched building blocks for natural products and pharmaceuticals.

β-Functionalized Alkylamines and 1,3-Amino Alcohols

The nucleophilic ring-opening of this compound is a direct method for preparing β-functionalized alkylamines. The reaction of the aziridine with a nucleophile (Nu⁻) results in the formation of a β-amino-nucleophile adduct, with the MOM-protected amine at one terminus and the newly introduced nucleophile at the other. A wide variety of nucleophiles, including halides, azide, cyanide, and organocuprates, can be employed, leading to diverse and highly functionalized acyclic amine derivatives. nih.govbeilstein-journals.org

1,3-Amino alcohols are key structural motifs found in numerous biologically active compounds. nih.gov Synthesizing these structures from aziridines can be achieved through several routes. One approach involves the regioselective hydrosilylation of α-hydroxy aziridines, which after oxidation yields the desired N-protected 1,3-amino alcohol. nih.govresearchgate.net Another strategy is the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols, which provides 1,3-amino ethers. organic-chemistry.org A conceptually similar ring-opening of a 2-(hydroxymethyl)-1-(methoxymethyl)aziridine with a suitable nucleophile would also lead to a 1,3-amino alcohol derivative after deprotection.

Aziridine SubstrateReagent(s)ProductSignificanceRef.
1-(MOM)-aziridineR₂CuLiβ-Alkylated amineC-C bond formation nih.gov
1-(MOM)-aziridineNaN₃ then H₂/Pdβ-Amino amine (1,2-diamine)Precursor to complex amines nih.gov
α-Hydroxy-1-(MOM)-aziridine1. Hydrosilylation 2. Oxidation1,3-Amino alcoholAccess to important synthons nih.govresearchgate.net
1-(MOM)-aziridineAcid Anhydride / TBD catalystβ-Amino esterMild and regioselective mdpi.com

This table summarizes methods for creating key biological scaffolds from aziridine precursors.

Chiral Amines via Asymmetric Hydrogenation

Chiral amines are ubiquitous in pharmaceuticals and natural products. nih.gov One of the most efficient methods for their synthesis is the asymmetric hydrogenation of prochiral imines, catalyzed by transition metal complexes with chiral ligands. nih.govrsc.org While this compound is not directly hydrogenated, it serves as a valuable precursor to the imines required for this transformation.

For example, the ring-opening of a chiral this compound can generate a chiral amine, which can then be used as a building block. Alternatively, the aziridine itself can be transformed into a cyclic imine. Asymmetric hydrogenation of these cyclic imines using catalysts, such as iridium complexes with chiral phosphine-oxazoline ligands, can produce chiral piperidines and related heterocycles with high enantioselectivity. nih.gov This approach is particularly valuable for synthesizing derivatives of biologically active alkaloids like nicotine. nih.gov The development of organocatalytic methods using BINOL-derived phosphoric acids and Hantzsch esters also provides a metal-free alternative for the asymmetric transfer hydrogenation of a wide range of imines. rsc.org

Imine SubstrateCatalyst SystemProductEnantioselectivityRef.
Cyclic Imines (from aziridine precursors)Ir-Phosphine-OxazolineChiral PiperidinesUp to >99% ee nih.gov
N-Aryl IminesIr-SimplePHOXChiral α-Aryl AminesUp to 97% ee nih.gov
Various IminesChiral Phosphoric Acid / Hantzsch EsterChiral AminesGood to high ee rsc.org

This table showcases the utility of asymmetric hydrogenation for producing chiral amines from imine precursors, which can be derived from aziridines.

Application in Agrochemistry (e.g., S-Metolachlor)

This compound serves as a crucial intermediate in the synthesis of the chiral herbicide S-Metolachlor. arkat-usa.org This agrochemical is the (S)-enantiomer of metolachlor, a widely used herbicide for controlling annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. nih.govnih.gov The synthesis of S-Metolachlor utilizing a 2-methoxymethylaziridine derivative highlights an efficient route that leverages chiral pool strategies to achieve high enantiopurity. arkat-usa.org

The significance of this application lies in the production of an enantiomerically pure herbicide. The herbicidal activity of metolachlor resides almost exclusively in the S-enantiomer, while the R-enantiomer is significantly less active. Therefore, the use of S-Metolachlor allows for a reduction in the total amount of herbicide applied to the environment, minimizing potential off-target effects and environmental impact while maintaining efficacy.

Table 1: Key Data on the Synthesis of S-Metolachlor via a 2-Methoxymethylaziridine Intermediate

ParameterValueReference
Starting Material(R)-Epichlorohydrin arkat-usa.org
Key Intermediate(S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine arkat-usa.org
Key Reaction StepReductive ring opening of the aziridine arkat-usa.org
Final Product(S)-Metolachlor arkat-usa.org
Overall Yield50.8% arkat-usa.org
Enantiopurity>99% arkat-usa.org

Application in Pharmaceutical Synthesis

Aziridines, including derivatives like this compound, are valuable building blocks in pharmaceutical synthesis due to their high reactivity and ability to introduce nitrogen-containing functionalities into complex molecules. citedrive.comresearchgate.net The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles, providing a versatile method for constructing larger, more complex molecular architectures found in many biologically active compounds. researchgate.netnih.gov

The utility of aziridines in medicinal chemistry is broad, with aziridine-containing compounds exhibiting a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. researchgate.netnih.gov They serve as precursors for the synthesis of various classes of pharmaceuticals. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in the provided search results, the general importance of the aziridine motif as a synthetic intermediate is well-established. citedrive.comresearchgate.net The principles of aziridine chemistry, particularly their role in stereoselective transformations, are fundamental to the synthesis of chiral drugs.

The reactivity of the aziridine ring allows for the introduction of amino groups and other functionalities with precise stereochemical control, which is critical for the efficacy and safety of many pharmaceuticals. The ability to functionalize the aziridine ring and subsequently open it in a regio- and stereoselective manner makes it a powerful tool for medicinal chemists in the discovery and development of new therapeutic agents. researchgate.net

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral aziridines have emerged as significant tools in asymmetric synthesis, functioning as both chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. scispace.comresearchgate.net Their rigid three-membered ring structure and the presence of a stereogenic nitrogen atom (in some cases) or adjacent stereocenters make them effective in inducing chirality in newly formed stereocenters.

Enantioselective Carbon-Carbon Bond Formation

This compound and related chiral aziridines can be employed to direct the enantioselective formation of carbon-carbon bonds. One notable application is in asymmetric aziridination reactions mediated by chiral sulfur ylides. nih.gov In these reactions, the chiral auxiliary on the sulfur ylide directs the approach of the methylene (B1212753) group to the imine, leading to the formation of an enantioenriched aziridine. This process constitutes a formal one-carbon insertion and is a powerful method for synthesizing chiral building blocks. nih.gov

The resulting chiral aziridines can then undergo further transformations, such as ring-opening reactions with carbon nucleophiles, to generate more complex chiral molecules with newly formed carbon-carbon bonds. The stereochemistry established in the aziridination step is transferred to the final product, demonstrating the utility of the aziridine as a chiral template.

Stereoselective Transformations in Complex Molecular Architectures

The rigid conformation of the aziridine ring allows it to exert significant steric influence on adjacent reacting centers, thereby controlling the stereoselectivity of transformations in the synthesis of complex molecules. scispace.com Chiral aziridines can be incorporated into a larger molecule and then subjected to reactions where the aziridine moiety directs the stereochemical course of bond formations or modifications at other positions within the molecule.

The predictable regio- and stereoselectivity of aziridine ring-opening reactions is a cornerstone of their application in complex synthesis. scispace.comnih.gov Depending on the nature of the nucleophile and the substituents on the aziridine ring, the ring can be opened at either of the two carbon atoms with high fidelity, leading to the formation of vicinal amino-functionalized products with well-defined stereochemistry. This control is crucial in the construction of natural products and other complex molecular architectures where multiple stereocenters need to be set with precision. nih.govmdpi.com

For instance, the stereoselective coordination of a chiral aziridine to a metal complex can influence the catalytic activity and stereoselectivity of reactions mediated by that complex. nih.gov This highlights the potential of chiral aziridines to act as ligands in asymmetric catalysis, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products.

Computational and Spectroscopic Investigation of 1 Methoxymethyl Aziridine

Theoretical Studies on Molecular Structure and Conformation

Theoretical investigations, combining experimental data with quantum-chemical calculations, have been instrumental in defining the three-dimensional structure and conformational preferences of 1-(methoxymethyl)aziridine.

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric parameters of molecules in their free state, devoid of intermolecular forces present in condensed phases. Experimental studies on this compound using GED have provided definitive data on its molecular structure. This analysis has confirmed the specific bond lengths and angles that characterize the molecule's equilibrium geometry in the gas phase. The data set of these geometric parameters is available in the Landolt-Börnstein database, which compiles structural data for free polyatomic molecules.

Below is a table summarizing key geometric parameters for a related compound, (fluoromethyl)dimethylamine, determined by GED, which illustrates the type of data obtained from such studies.

ParameterValue (rₐ distances, α angles)3σ Error Limits
N−CH₂F1.408 Å0.013 Å
N−CH₃1.466 Å0.009 Å
C−F1.410 Å0.005 Å
(C−N−C)mean111.6°1.0°
N−C−F115.9°2.4°

Quantum-chemical calculations, such as those using Density Functional Theory (DFT), complement experimental findings and offer a deeper understanding of the electronic effects influencing molecular conformation. For this compound, these calculations have been crucial in demonstrating the role of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial orientation.

In the case of this compound, theoretical studies have experimentally and theoretically proven that its equilibrium conformers are stabilized by two distinct anomeric interactions:

n(N) → σ(C–O):* An interaction involving the lone pair of electrons on the nitrogen atom (n(N)) and the antibonding orbital of the adjacent carbon-oxygen bond (σ*(C–O)).

n(O) → σ(C–N):* An interaction between a lone pair on the oxygen atom (n(O)) and the antibonding orbital of the carbon-nitrogen bond (σ*(C–N)).

These stabilizing hyperconjugative interactions dictate the preferred conformation of the methoxymethyl group relative to the aziridine (B145994) ring.

Mechanistic Insights from Computational Chemistry

Computational chemistry serves as a virtual laboratory for exploring the reactivity of molecules like this compound, providing insights into how reactions proceed and what factors control their outcomes.

A significant application of computational chemistry is the prediction of reaction selectivity. For aziridines, which can undergo nucleophilic attack at two different ring carbons, predicting the regioselectivity is crucial. Computational models can calculate the relative activation energies for attack at each site, thereby predicting the major product. Similarly, these methods can explain and predict stereoselectivity by comparing the energies of transition states leading to different stereoisomers. By analyzing the steric and electronic factors within the calculated transition state structures, researchers can understand why one stereochemical outcome is favored over another, which is invaluable for applications in asymmetric synthesis.

Advanced Spectroscopic Characterization Methods

While basic spectroscopic methods provide foundational structural information, advanced techniques are necessary to fully elucidate the complex structure and configuration of substituted aziridines. For N-substituted aziridines, techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are invaluable. Methods like COSY (Correlation Spectroscopy) and COLOC (Correlation spectroscopy for long-range couplings) can be used to unequivocally assign all ¹H and ¹³C chemical shifts and establish the relative configuration of the molecule.

Mass spectrometry (MS) provides another layer of structural information. Techniques like Fast Atom Bombardment (FAB) ionization have been used to study related structures, such as 1-(methoxymethyl)benzene derivatives. These studies can reveal specific fragmentation patterns; for example, in 4-methoxy-1-(methoxymethyl)benzene, FAB-MS showed hydride elimination specifically from the methylene (B1212753) group of the methoxymethyl moiety, a process not observed under standard electron ionization (EI) or chemical ionization (CI) conditions. Such detailed fragmentation analysis helps confirm the connectivity and structural features of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this compound are the aziridine ring, the ether linkage (C-O-C), and the C-H bonds of the alkyl groups. The C-H stretching vibrations of the methylene and methyl groups are expected to appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibration of the aziridine ring is predicted to be in the range of 1200-1250 cm⁻¹. The characteristic C-O-C stretching of the ether group is expected to produce a strong absorption band in the region of 1100-1150 cm⁻¹. The deformation or bending vibrations of the CH₂ groups are anticipated to be observed around 1450 cm⁻¹.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2950 - 3000C-H stretchAziridine ring
2850 - 2960C-H stretchCH₂ and CH₃ groups
~1450C-H bendCH₂ scissoring
~1230C-N stretchAziridine ring
~1120C-O-C stretchEther

Mass Spectrometry (MS, HRMS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₄H₉NO), the molecular weight is 87.12 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M]⁺ would be observed, confirming the elemental composition.

The fragmentation of this compound upon electron ionization is expected to proceed through several pathways. A common fragmentation would be the loss of the methoxymethyl group, resulting in a fragment ion corresponding to the aziridine ring. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is also a likely fragmentation pathway. This could lead to the loss of a methoxy (B1213986) radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O). Cleavage of the aziridine ring itself can also occur, leading to various smaller fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormula
87[M]⁺[C₄H₉NO]⁺
72[M - CH₃]⁺[C₃H₆NO]⁺
57[M - CH₂O]⁺[C₃H₇N]⁺
45[CH₂OCH₃]⁺[C₂H₅O]⁺
42[C₂H₄N]⁺[C₂H₄N]⁺

Q & A

What are the most reliable synthetic routes for preparing 1-(methoxymethyl)aziridine, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The synthesis of this compound derivatives typically involves nucleophilic substitution of 2-(bromomethyl)aziridine precursors. For example, sodium methoxide in methanol under reflux (15 hours) enables the substitution of bromine with a methoxymethyl group, yielding this compound with high regioselectivity . Stereochemical control requires careful selection of protecting groups and reaction media. In cases involving chiral aziridines, enantiopure sulfonamides or phosphonate derivatives (e.g., Darzens reaction with LiHMDS) have been used to achieve >90% enantiomeric excess, as demonstrated in aziridine 2-phosphonate syntheses .

How can regioselective ring-opening of this compound be achieved, and what analytical methods validate the reaction pathways?

Advanced Research Question
Regioselective ring-opening of non-activated aziridines like this compound is highly dependent on reaction conditions. Microwave-assisted treatment with LiAlH₄ at 130–160°C produces distinct products:

  • 130°C : Hydride attack at the less substituted carbon yields β-methoxyamines (e.g., 12a/12b, 79–90% yield) via SN2 mechanisms.
  • 160°C : Methoxy group replacement followed by hydride-mediated ring-opening generates isopropylamines (e.g., compound 2).
    NMR and IR spectroscopy are critical for tracking intermediates like 2-methylaziridines, while mass spectrometry confirms elemental compositions . Computational studies (DFT) may further elucidate transition states for competing pathways.

What are the key challenges in characterizing this compound derivatives, and how can contradictory spectral data be resolved?

Basic Research Question
Aziridines exhibit complex NMR splitting patterns due to ring strain and restricted rotation. For this compound, ¹H-NMR signals for the aziridine protons appear as multiplet clusters at δ 1.8–2.5 ppm, while the methoxymethyl group resonates as a singlet at δ 3.3–3.5 ppm . Contradictions in NOESY or COSY data (e.g., unexpected coupling) may arise from conformational flexibility or impurities. Purification via silica gel chromatography (hexane/ethyl acetate) and comparison with synthesized standards (e.g., 2-(acetoxymethyl)aziridines ) are recommended to validate structural assignments.

How do electronic and steric effects of the methoxymethyl group influence the reactivity of this compound in nucleophilic ring-opening reactions?

Advanced Research Question
The methoxymethyl substituent acts as an electron-donating group, stabilizing the aziridine ring against electrophilic attack but enhancing susceptibility to nucleophilic ring-opening. Steric hindrance from the substituent directs nucleophiles (e.g., LiAlH₄, organometallics) toward the less substituted carbon. For example, in reactions with thiols, the methoxymethyl group reduces ring strain, favoring SN2 mechanisms over SN1 pathways (unlike 2,2-dimethylaziridines, which undergo carbonium-ion-mediated hydrolysis ). Kinetic studies using HPLC or in-situ IR can quantify these effects .

What biological activities have been reported for aziridine derivatives, and how can this compound be optimized for pharmacological applications?

Advanced Research Question
Aziridines are explored as alkylating agents in anticancer therapies due to their DNA crosslinking potential. While this compound itself lacks direct pharmacological data, structurally related compounds (e.g., 3-arylaziridine-2-phosphonates) show antitumor activity in vitro . Optimization strategies include:

  • Functionalization : Introducing phosphonate or sulfonamide groups to enhance water solubility.
  • Prodrug design : Masking the aziridine ring with enzymatically cleavable groups (e.g., esters) to reduce off-target toxicity.
    Biological assays (e.g., MTT for cytotoxicity) paired with SAR studies are essential for iterative design .

How can computational chemistry aid in predicting the stability and reaction pathways of this compound derivatives?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) reliably predict aziridine ring strain (≈24–27 kcal/mol) and transition-state geometries for ring-opening. For this compound, computational models can:

  • Simulate regioselectivity in nucleophilic attacks by comparing activation energies for C-2 vs. C-3 ring-opening.
  • Predict stability under physiological conditions (pH 7.4, 37°C) by modeling hydrolysis rates.
    Validation requires correlation with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring ).

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Basic Research Question
Key limitations include:

  • Low yields in polar solvents : Methanol/water mixtures promote hydrolysis. Solution: Use aprotic solvents (e.g., DMSO) and controlled temperatures (<50°C) .
  • Side reactions with strong bases : Deprotonation at the aziridine nitrogen leads to polymerization. Mitigation: Employ mild bases (e.g., NaHCO₃) and inert atmospheres .
    Advanced purification techniques (e.g., preparative HPLC) and flow chemistry setups can improve scalability .

How does the methoxymethyl group affect the aziridine ring’s electronic properties compared to other substituents?

Advanced Research Question
The methoxymethyl group increases electron density at the nitrogen atom via inductive effects, reducing the ring’s electrophilicity. Comparative studies with 2-(bromomethyl)aziridine show:

  • Lower reactivity toward soft nucleophiles (e.g., thiols) due to decreased electrophilicity.
  • Enhanced stability in acidic conditions : Protonation at nitrogen is less favorable than in unsubstituted aziridines.
    Electrochemical methods (cyclic voltammetry) and NBO analysis quantify these electronic effects .

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